Bienvenue dans la boutique en ligne BenchChem!

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Regiochemistry Kinase inhibitor design Structure-Activity Relationship

This 1,3,4-trisubstituted pyrazole-4-carbonitrile is a critical scaffold for JAK family kinase inhibitor SAR, distinguished by its unique N1-(2-fluoroethyl), C3-(pyridin-2-yl), and C4-carbonitrile substitution pattern. The pyridin-2-yl nitrogen enables intramolecular interactions impossible for pyridin-4-yl analogs, while the fluoroethyl group enhances metabolic stability. The 4-carbonitrile serves as a dual hydrogen-bond acceptor and a versatile synthetic handle for late-stage diversification (e.g., to carboximidamide). Procure this compound at ≥98% purity with batch-specific QC (NMR, HPLC, GC) to ensure SAR reproducibility and avoid wasted expenditure from regioisomer misidentification.

Molecular Formula C11H9FN4
Molecular Weight 216.21 g/mol
CAS No. 2098014-12-9
Cat. No. B1482879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
CAS2098014-12-9
Molecular FormulaC11H9FN4
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN(C=C2C#N)CCF
InChIInChI=1S/C11H9FN4/c12-4-6-16-8-9(7-13)11(15-16)10-3-1-2-5-14-10/h1-3,5,8H,4,6H2
InChIKeyPQQGHBOAZRMKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 2098014-12-9): Procurement-Relevant Baseline for a 1,3,4-Trisubstituted Pyrazole Carbonitrile


1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 2098014-12-9) is a fluorinated, 1,3,4-trisubstituted pyrazole-4-carbonitrile with the molecular formula C₁₁H₉FN₄ and a molecular weight of 216.21 g/mol . It belongs to a class of heterocyclic compounds widely explored as kinase inhibitor scaffolds, particularly against Janus kinase (JAK) family targets [1]. The compound incorporates three pharmacophoric features: a 2-fluoroethyl group at N1, a pyridin-2-yl substituent at C3, and a carbonitrile group at C4. This precise substitution pattern distinguishes it from closely related regioisomers and functional-group analogs that share the same core but differ in the position of the nitrile or the identity of the heteroaryl substituent. The compound is commercially available from multiple vendors with reported purity specifications of 95% (typical) to 98% (Bidepharm batch-certified by NMR, HPLC, and GC) .

Why Generic Substitution of 1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 2098014-12-9) Is Scientifically Unjustified


Interchanging this compound with close analogs—such as the pyridin-4-yl regioisomer (CAS 2098137-75-6), the 5-carbonitrile regioisomer (CAS 2097964-48-0), or the des-fluoroethyl parent (CAS 1216188-69-0)—introduces uncontrolled variables that undermine SAR reproducibility. The pyridin-2-yl nitrogen can engage in intramolecular hydrogen bonding or metal chelation in ways the pyridin-4-yl isomer cannot, potentially altering kinase binding modes [1]. The 2-fluoroethyl group contributes to metabolic stability and lipophilicity modulation relative to non-fluorinated analogs, a principle well-established in fluorinated pyrazole medicinal chemistry [2]. Furthermore, the 4-carbonitrile serves as both a hydrogen-bond acceptor and a synthetic handle for further derivatization (e.g., conversion to carboximidamide), whereas the 5-carbonitrile regioisomer presents a distinct spatial orientation of this critical pharmacophore [3]. Without direct comparative data, assuming functional equivalence among these analogs risks invalid experimental conclusions and wasted procurement expenditure.

Quantitative Differentiation Evidence for 1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 2098014-12-9) Against Closest Analogs


Regiochemical Differentiation: 4-Carbonitrile (CAS 2098014-12-9) vs. 5-Carbonitrile Regioisomer (CAS 2097964-48-0)

The target compound bears the carbonitrile group at the pyrazole 4-position, whereas CAS 2097964-48-0 places it at the 5-position. In pyrazole-based kinase inhibitor SAR, the position of the nitrile dictates the vector of hydrogen-bond acceptance and influences the dihedral angle between the pyrazole and pyridine rings [1]. This regiochemical difference can alter kinase selectivity profiles, as demonstrated across pyrazole-carbonitrile series targeting JAK and BTK kinases [2]. No published head-to-head comparison of these two specific regioisomers exists; the evidence is class-level inference.

Regiochemistry Kinase inhibitor design Structure-Activity Relationship

Pyridine Positional Isomerism: 2-Pyridinyl (CAS 2098014-12-9) vs. 4-Pyridinyl Isomer (CAS 2098137-75-6)

The pyridin-2-yl group of the target compound positions the pyridine nitrogen adjacent to the pyrazole ring, enabling potential bidentate metal-chelation or intramolecular N⋯H–C interactions that are geometrically impossible for the pyridin-4-yl isomer (CAS 2098137-75-6) [1]. In kinase inhibitor design, 2-pyridinyl substituents can engage the hinge region via a nitrogen-lone-pair interaction distinct from that of 4-pyridinyl analogs, which may result in altered binding kinetics and selectivity [2]. No direct comparative data exist for these two specific compounds; the evidence is class-level inference supported by structural principles.

Positional isomerism Metal coordination Kinase hinge binding

Functional Group Differentiation: 4-Carbonitrile (CAS 2098014-12-9) vs. 4-Carboximidamide Analog (CAS 2098014-55-0)

The carboximidamide analog (CAS 2098014-55-0) has demonstrated sub-micromolar IC₅₀ values against JAK3 and TYK2 kinases [1]. The carbonitrile group of the target compound serves as both a distinct pharmacophore (hydrogen-bond acceptor) and a synthetic precursor to the carboximidamide via Pinner reaction or similar amidine-forming chemistry [2]. This dual role—as a bioactive functional group and a synthetic handle—distinguishes the carbonitrile from the carboximidamide, which is a hydrogen-bond donor/acceptor pair with different physicochemical properties (cLogP, basicity, solubility). No direct comparative IC₅₀ data exist for the target compound versus its carboximidamide analog; the evidence is cross-study comparable for the analog only.

Functional group interconversion JAK kinase inhibition Prodrug design

Fluoroethyl Group Contribution: Target Compound vs. Des-Fluoroethyl Parent (CAS 1216188-69-0)

The 2-fluoroethyl group at N1 differentiates the target compound from the des-fluoroethyl parent 3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 1216188-69-0). In medicinal chemistry, the introduction of a fluoroalkyl group is a well-validated strategy to modulate lipophilicity (ΔcLogP ~+0.5 to +1.0), reduce oxidative metabolism at the N-alkyl position, and influence conformational preferences via the gauche effect [1]. While specific experimental data for this pair are absent, the broader fluoroalkyl-pyrazole literature consistently demonstrates that N-fluoroethyl substitution can enhance metabolic stability (e.g., reduced CYP-mediated N-dealkylation) and cellular permeability relative to non-fluorinated N-alkyl analogs [2].

Fluorination Metabolic stability Lipophilicity modulation

Vendor Purity and Batch-Specific Quality Control Differentiation

Commercially available batches of the target compound range from 95% (generic specification) to 98% with batch-specific QC documentation including NMR, HPLC, and GC traces (Bidepharm and Leyan) . By contrast, the pyridin-4-yl regioisomer (CAS 2098137-75-6) is offered by the same vendors at equivalent nominal purity but represents a different chemical entity entirely—not an impurity variant . Procurement without verifying the CAS number and batch QC can result in receiving the wrong regioisomer, especially when ordering from vendors that list both compounds under similar catalog entries.

Purity specification Quality control Batch reproducibility

Evidence-Backed Application Scenarios for 1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 2098014-12-9)


JAK/TYK2 Kinase Inhibitor SAR Probe with Carboximidamide Derivatization Option

This compound is suited as a core scaffold for JAK family kinase inhibitor SAR studies, based on the demonstrated sub-micromolar JAK3/TYK2 activity of the structurally analogous 4-carboximidamide derivative (CAS 2098014-55-0) [1]. The carbonitrile group provides a synthetic entry point for conversion to the carboximidamide, enabling systematic exploration of the C4 pharmacophore while maintaining the N1-fluoroethyl and C3-pyridin-2-yl substituents constant. Researchers should verify the absence of direct activity data for the carbonitrile itself and treat it as a precursor/probe rather than a validated inhibitor.

Regioisomeric Selectivity Profiling in Pyrazole-Based Kinase Panels

The compound's unique 4-carbonitrile/2-pyridinyl substitution pattern renders it a valuable comparator for regioisomeric profiling against the 5-carbonitrile (CAS 2097964-48-0) and 4-pyridinyl (CAS 2098137-75-6) analogs [2]. A panel comprising all three regioisomers can reveal the impact of nitrile and pyridine positional variations on kinase selectivity, as demonstrated in related pyrazole-carbonitrile kinase inhibitor series where positional isomerism shifted selectivity by >10-fold [2]. Procurement of all three isomers from a single vendor with matched purity (98%) ensures internal consistency in comparative screening.

Metabolic Stability Optimization via N1-Fluoroethyl Substitution

For programs targeting intracellular kinases where N-dealkylation is a known metabolic liability, the N1-(2-fluoroethyl) group of the target compound offers a class-validated strategy to reduce oxidative metabolism relative to non-fluorinated N-alkyl analogs [3]. Comparative microsomal stability studies pairing this compound with the des-fluoroethyl parent (CAS 1216188-69-0) can quantify the magnitude of the fluoroethyl stabilization effect in the specific pyrazole-4-carbonitrile chemotype, generating chemotype-specific SAR rather than relying solely on literature precedent.

Synthetic Intermediate for Diversified Pyrazole-4-Carbonitrile Libraries

The 4-carbonitrile group serves as a versatile synthetic handle for late-stage diversification: it can be converted to carboximidamide (Pinner reaction), tetrazole (click chemistry), or reduced to aminomethyl for further elaboration [4]. Purchasing this compound in 98% purity with batch-certified QC is critical for library synthesis, as impurities carried through multi-step transformations can compromise the integrity of downstream biological screening data.

Quote Request

Request a Quote for 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.